Product packaging for Fluvoxethanol(Cat. No.:CAS No. 88699-85-8)

Fluvoxethanol

Cat. No.: B12710117
CAS No.: 88699-85-8
M. Wt: 319.32 g/mol
InChI Key: QYOYKCRNFLJCNH-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fluvoxethanol, with the chemical name (E)-5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one O-(2-hydroxyethyl) oxime and the CAS registry number 88699-85-8, is a significant metabolite of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine . It is supplied with detailed characterization data compliant with regulatory guidelines and is offered with a molecular formula of C 15 H 20 F 3 NO 3 and a molecular weight of 319.3 g/mol . This compound is primarily used as a critical reference standard in pharmaceutical research and development . Its main application is for analytical method development (AMV) and validation, as well as for Quality Control (QC) applications during the commercial production of Fluvoxamine and the filing of Abbreviated New Drug Applications (ANDA) . During the metabolism of Fluvoxamine, this compound is formed by oxidative deamination and accounts for approximately 10% of the urinary excretion products . In vitro studies indicate that, unlike the parent compound, this compound is inactive in assays for serotonin and norepinephrine reuptake inhibition, making it a crucial compound for metabolic and pharmacokinetic studies . This product is intended for research use only and is not approved for human consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20F3NO3 B12710117 Fluvoxethanol CAS No. 88699-85-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88699-85-8

Molecular Formula

C15H20F3NO3

Molecular Weight

319.32 g/mol

IUPAC Name

2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanol

InChI

InChI=1S/C15H20F3NO3/c1-21-10-3-2-4-14(19-22-11-9-20)12-5-7-13(8-6-12)15(16,17)18/h5-8,20H,2-4,9-11H2,1H3/b19-14+

InChI Key

QYOYKCRNFLJCNH-XMHGGMMESA-N

Isomeric SMILES

COCCCC/C(=N\OCCO)/C1=CC=C(C=C1)C(F)(F)F

Canonical SMILES

COCCCCC(=NOCCO)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Metabolic Formation Pathways of Fluvoxethanol

Oxidative Deamination: A Primary Biotransformation Route

The principal pathway leading to the formation of fluvoxethanol from fluvoxamine (B1237835) is oxidative deamination. fda.govfda.govnih.govtaylorandfrancis.comfda.govcambridge.orgen-academic.com This biochemical process involves the removal of an amino group from the fluvoxamine molecule, which is then replaced with a hydroxyl group, resulting in the alcohol metabolite, this compound. This transformation is a critical step in the body's effort to render the drug more water-soluble, thereby facilitating its excretion from the system. fda.govfda.govnih.govfda.govcambridge.org

Fluvoxamine is extensively metabolized in the liver, with oxidative demethylation and deamination being the main routes. fda.govfda.govfda.govcambridge.org Following a radiolabelled dose of fluvoxamine, nine distinct metabolites have been identified in urinary excretion, accounting for approximately 85% of the administered dose. fda.govfda.govnih.govfda.govcambridge.orgen-academic.com This highlights the significance of metabolic conversion in the clearance of fluvoxamine.

Quantitative Contribution to Fluvoxamine's Metabolite Profile

While fluvoxamine undergoes extensive metabolism, this compound constitutes a specific and quantifiable portion of its metabolic products. Research indicates that this compound accounts for approximately 10% of the identifiable metabolites of fluvoxamine excreted in the urine. fda.govfda.govnih.govfda.govcambridge.orgen-academic.comfda.gov

The primary metabolite of fluvoxamine is fluvoxamine acid, which, along with its N-acetylated counterpart, makes up about 60% of the urinary excretion products. fda.govfda.govnih.govfda.govcambridge.orgen-academic.com In comparison, the formation of this compound via oxidative deamination represents a less dominant, yet significant, metabolic pathway. fda.govfda.govnih.govtaylorandfrancis.comfda.govcambridge.orgen-academic.com It is important to note that this compound is considered to be pharmacologically inactive. fda.govfda.govnih.goven-academic.com

Hepatic Enzyme Systems in Fluvoxamine Metabolism

The biotransformation of fluvoxamine, which indirectly leads to the formation of this compound, is mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.govnih.govg-standaard.nl Specifically, the metabolism of the parent compound, fluvoxamine, is primarily carried out by the isoenzymes CYP2D6 and, to a lesser extent, CYP1A2. taylorandfrancis.comg-standaard.nlwikipedia.orgfarmaciajournal.comresearchgate.netpharmgkb.org

While CYP2D6 is a major player in the metabolism of many antidepressants, its role in fluvoxamine metabolism is considered clinically significant. fda.govfda.govg-standaard.nl The activity of these enzymes can be influenced by various factors, including genetic polymorphisms, which can lead to variations in drug metabolism among individuals. Fluvoxamine itself is a potent inhibitor of CYP1A2 and a moderate inhibitor of CYP2D6, which can lead to drug-drug interactions when co-administered with other substances metabolized by these enzymes. nih.govwikipedia.orgfarmaciajournal.comhres.ca The intricate interplay of these hepatic enzymes governs the rate and extent of fluvoxamine metabolism, and consequently, the production of its metabolites, including this compound.

Pharmacological Characterization of Fluvoxethanol Activity

Assessment of Serotonin (B10506) and Norepinephrine (B1679862) Reuptake Inhibition by Fluvoxethanol in In Vitro Assays

In vitro assays conducted in rats have been pivotal in characterizing the pharmacological profile of this compound. nih.govfda.govcambridge.org These studies have specifically investigated its ability to inhibit the reuptake of two key neurotransmitters: serotonin (5-HT) and norepinephrine (NE). The consistent finding from these assays is that this compound is inactive as an inhibitor of both serotonin and norepinephrine reuptake. nih.govfda.govcambridge.org This lack of significant pharmacological activity at these crucial transporters indicates that this compound does not contribute to the primary mechanism of action associated with its parent compound, fluvoxamine (B1237835). nih.govfda.gov

Comparative Analysis of this compound's Activity Profile Relative to Fluvoxamine and Other Fluvoxamine Metabolites (e.g., Fluvoxamine Acid)

When comparing the activity of this compound to its parent compound and other metabolites, a clear distinction in pharmacological potency emerges. Fluvoxamine is a potent and selective inhibitor of the serotonin transporter. nih.gov In contrast, its metabolites, including this compound and fluvoxamine acid, exhibit significantly diminished or no activity.

Fluvoxamine acid, the major metabolite of fluvoxamine, demonstrates a weak inhibitory effect on serotonin reuptake. nih.govfda.govcambridge.org This activity is reported to be one to two orders of magnitude less potent than that of fluvoxamine itself. nih.govfda.govcambridge.org this compound, on the other hand, is consistently reported as being inactive at both the serotonin and norepinephrine transporters. nih.govfda.govcambridge.org

Interactive Data Table: Comparative Activity at Serotonin and Norepinephrine Transporters

CompoundSerotonin Reuptake InhibitionNorepinephrine Reuptake Inhibition
FluvoxaminePotent InhibitorNegligible
Fluvoxamine AcidWeak Inhibitor (10-100x less potent than Fluvoxamine)Inactive
This compoundInactiveInactive

Theoretical Implications of this compound's Observed Inactivity in Serotonin Reuptake Prevention

The pharmacological inactivity of this compound has several important theoretical implications in the context of drug metabolism and pharmacokinetics. The conversion of an active drug into inactive metabolites is a primary mechanism for drug detoxification and elimination from the body. fiveable.mecreative-proteomics.commetwarebio.com The formation of inactive metabolites like this compound ensures that the pharmacological action of the parent drug is terminated, preventing potential toxicity from drug accumulation. fiveable.mecreative-proteomics.com

Distribution and Elimination Dynamics of Fluvoxethanol

Evaluation of Fluvoxethanol's Polarity and its Influence on Tissue Distribution

The chemical characteristics of a metabolite significantly dictate its journey through the body. In the case of this compound, its most critical property in determining its distribution is its high polarity. researchgate.netpsychiatryonline.org Polarity, a measure of the electrical charge distribution across a molecule, influences how a compound interacts with biological membranes and dissolves in bodily fluids.

Highly polar molecules, like this compound, are hydrophilic (water-soluble). This characteristic means they tend to remain in the aqueous environments of the body, such as the blood plasma, and are less likely to penetrate lipid-rich barriers like cell membranes. Research indicates that the primary metabolites of fluvoxamine (B1237835), including this compound and Fluvoxamine acid, are highly polar compounds. researchgate.netpsychiatryonline.org This high polarity is a direct consequence of their molecular structure, which is altered from the parent drug during hepatic metabolism. The extensive tissue distribution seen with the parent drug, which has an apparent volume of distribution of approximately 25 L/kg, is not characteristic of its polar metabolites. fda.govupsher-smith.com The hydrophilic nature of this compound limits its ability to accumulate in fatty tissues and restricts its passage into specialized compartments.

Investigating the Limited Likelihood of this compound Diffusion into the Central Nervous System Post-Hepatic Metabolism

The central nervous system (CNS) is protected by the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside. saskoer.ca The ability of a substance to cross the BBB is largely dependent on its molecular size and lipid solubility.

This compound is formed in the liver as fluvoxamine is metabolized. fda.gov Following its formation, it enters systemic circulation. However, studies based on fluorine-19 magnetic resonance spectroscopy (¹⁹F MRS) have concluded that the most abundant metabolites of fluvoxamine, which include this compound, are highly polar. researchgate.netpsychiatryonline.org Due to this property, it is considered unlikely that these metabolites will diffuse back into the brain from the bloodstream after their formation in the liver. researchgate.netpsychiatryonline.org Their water-soluble nature acts as a barrier to entry into the lipid-dense environment of the CNS. This characteristic is clinically significant, as it implies that metabolites like this compound are unlikely to exert pharmacological effects on the brain. researchgate.net Indeed, in vitro tests have shown that this compound is pharmacologically inactive. fda.govnih.govnih.gov

Fluvoxethanol in Chemical Synthesis and Analytical Research

Role of Fluvoxethanol as a Chemical Reference Standard and Process Impurity in Fluvoxamine (B1237835) Synthesis

This compound, a compound structurally related to the selective serotonin (B10506) reuptake inhibitor (SSRI) Fluvoxamine, holds a significant dual role in the pharmaceutical industry. It is recognized both as a process impurity that can arise during the synthesis of Fluvoxamine and as a critical chemical reference standard used to ensure the quality and safety of the final drug product. daicelpharmastandards.comchemicea.com

To achieve this control, highly purified and well-characterized this compound is required for use as a reference standard. daicelpharmastandards.comrestek.com Pharmaceutical manufacturers and quality control laboratories use these standards to develop and validate analytical methods capable of detecting and quantifying the impurity in batches of Fluvoxamine. daicelpharmastandards.comsigmaaldrich.com Companies specializing in pharmaceutical impurities, such as Daicel Pharma and Simson Pharma, synthesize and supply this compound for this purpose, often providing a comprehensive Certificate of Analysis (CoA). daicelpharmastandards.com This certificate typically includes detailed characterization data from techniques such as ¹H NMR, ¹³C NMR, Infrared Spectroscopy (IR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) purity analysis, confirming the identity and purity of the reference material. daicelpharmastandards.com

Beyond being a manufacturing impurity, this compound is also a known human metabolite of Fluvoxamine. nih.govfda.gov Following administration, Fluvoxamine is extensively metabolized in the liver, primarily through oxidative demethylation and deamination. This compound is formed via the latter pathway and accounts for approximately 10% of the urinary excretion products. nih.govfda.gov In vitro studies have shown this metabolite to be pharmacologically inactive. nih.govfda.gov

Table 1: Chemical Identification of this compound

Identifier Value Source
Chemical Name (E)-5-methoxy-1-(4-(trifluoromethyl) phenyl) pentan-1-one O-(2-hydroxyethyl) oxime
CAS Number 88699-85-8 o2hdiscovery.co
Molecular Formula C₁₅H₂₀F₃NO₃ o2hdiscovery.co
Molecular Weight 319.32 g/mol

| Classification | Fluvoxamine Impurity, Metabolite | daicelpharmastandards.comnih.govfda.gov |

Methodologies for Synthesis of this compound for Research Purposes

The synthesis of this compound for its use as a reference standard is a crucial process, typically performed via custom synthesis by specialized chemical suppliers. daicelpharmastandards.comlgcstandards.com While detailed, step-by-step proprietary methods are not always available in the public domain, the synthesis can be inferred from its chemical structure. The synthesis of such specialized reagents is a key aspect of organic chemistry, focusing on creating specific molecules for research and quality control. bridgewater.edusigmaaldrich.com

A plausible and common synthetic route for this compound would involve a condensation reaction. This reaction would likely occur between the ketone precursor, 5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone (also known as Fluvoxketone), and 2-(aminooxy)ethanol (B112469) . In this reaction, the amino group of 2-(aminooxy)ethanol attacks the carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the characteristic oxime ether linkage of this compound.

This targeted synthesis ensures a high-purity supply of this compound, which is essential for its role as a certified reference material in the precise analysis of Fluvoxamine drug products. restek.com The ability to synthesize specific impurities and metabolites is fundamental to the development of safe and effective pharmaceuticals. nih.govbeilstein-journals.org

Development and Validation of Analytical Techniques for this compound Detection and Quantification in Biological and Chemical Samples

The detection and quantification of this compound in both chemical (API) and biological samples are essential for quality control and pharmacokinetic studies. A range of advanced analytical techniques are employed for this purpose, with methods validated to ensure their accuracy, precision, and sensitivity. bau.edu.lbous-research.no

High-Performance Liquid Chromatography (HPLC)

HPLC is the predominant analytical technique for the separation, identification, and quantification of pharmaceutical impurities. researchgate.net For this compound, HPLC methods are used to determine its purity as a reference standard and to detect its presence in Fluvoxamine API. daicelpharmastandards.com A typical method involves a reversed-phase column (e.g., C18) with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. nih.gov Detection can be achieved using a Diode-Array Detector (DAD) or, for higher sensitivity and specificity, a Mass Spectrometry (MS) detector (LC-MS/MS). researchgate.netmdpi.com

Method validation is performed according to established guidelines to ensure the reliability of the results. bau.edu.lb Key validation parameters include linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). bau.edu.lbrsc.org

Table 2: Representative Parameters for HPLC Method Validation for this compound Quantification

Validation Parameter Description Typical Acceptance Criteria
Linearity (r²) Assesses the relationship between concentration and analytical response. ≥ 0.99
Accuracy (% Recovery) Measures the closeness of the test results to the true value. 80-120%
Precision (% RSD) Measures the degree of scatter between a series of measurements. ≤ 15%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected. Signal-to-Noise ratio of 3:1

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision. | Signal-to-Noise ratio of 10:1 |

¹⁹F Magnetic Resonance Spectroscopy (¹⁹F MRS)

Given that this compound contains a trifluoromethyl (-CF₃) group, ¹⁹F Magnetic Resonance Spectroscopy (¹⁹F MRS) is a powerful and non-invasive technique for its detection, particularly in biological systems. nih.govnih.gov ¹⁹F MRS is highly specific because there is no natural fluorine background signal in biological tissues. nih.govutwente.nl This allows for the unambiguous detection and potential quantification of fluorinated compounds and their metabolites. nih.govpsychiatryonline.org

Research using ¹⁹F MRS to study the pharmacokinetics of Fluvoxamine in the human brain has demonstrated the utility of this technique. psychiatryonline.orgresearchgate.net These studies have noted that the measured ¹⁹F MRS signal for Fluvoxamine could potentially include contributions from its fluorinated metabolites, such as this compound. psychiatryonline.org This presents an analytical challenge and highlights the importance of developing MRS techniques that can differentiate between the parent drug and its metabolites. Such differentiation is critical for accurately determining the brain elimination half-life of Fluvoxamine and understanding its metabolic pathways in vivo. psychiatryonline.orgresearchgate.net

Preclinical Investigative Methodologies Applied to Fluvoxethanol Research

In Vitro Models for Metabolite Stability and Reactivity Profiling

In vitro models are fundamental in determining the metabolic fate of Fluvoxamine (B1237835) and the stability of its metabolites, including Fluvoxethanol. These systems, primarily using human liver microsomes (HLMs), allow for a detailed examination of the enzymatic processes involved.

The biotransformation of Fluvoxamine is a multi-step process. ncats.io The initial conversion of Fluvoxamine to an alcohol intermediate, sometimes referred to as fluvoxamino alcohol, is catalyzed by the cytochrome P450 enzyme CYP2D6. ncats.iopharmgkb.org This alcohol intermediate is then further oxidized by alcohol dehydrogenase to form the major metabolite, fluvoxamine acid. ncats.iopharmgkb.org In vitro experiments using microsomes and specific CYP inhibitors have confirmed that CYP2D6 is the principal enzyme responsible for this initial oxidative step. pharmgkb.org

Studies using HLMs have established kinetic parameters for Fluvoxamine metabolism. For instance, the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal reaction velocity, was determined to be 13.54 µM in HLMs. frontiersin.org The formation of the alcohol metabolite in these systems shows a linear progression for up to 60 minutes of incubation. tandfonline.com

Furthermore, in vitro assays have been conducted to assess the pharmacological activity of this compound. These tests, which measure the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake in rat models, found this compound to be inactive. nih.govfda.govfda.gov This is in contrast to the parent compound, Fluvoxamine, which is a potent serotonin reuptake inhibitor. fda.gov

Table 1: Summary of In Vitro Findings for Fluvoxamine Metabolism

ParameterFindingReference SystemCitation
Primary Metabolite FormationFluvoxamine is metabolized via an alcohol intermediate (this compound/Fluvoxamino alcohol) to Fluvoxamine acid.Human Liver ncats.iopharmgkb.org
Key Enzyme (First Step)CYP2D6 is the main enzyme for the conversion of Fluvoxamine to its alcohol intermediate.Human Liver Microsomes, expressed CYP proteins ncats.iopharmgkb.org
Key Enzyme (Second Step)Alcohol dehydrogenase mediates the oxidation of the alcohol intermediate to Fluvoxamine acid.Human Liver ncats.iopharmgkb.org
Metabolite ActivityThis compound was found to be inactive in serotonin and norepinephrine reuptake inhibition assays.Rat model assays nih.govfda.govfda.gov
Metabolic Kinetics (Km)13.54 µMHuman Liver Microsomes (HLM) frontiersin.org

Application of Radiotracer Studies for Tracing Fluvoxamine Biotransformation to this compound

Radiotracer studies have been indispensable for tracking the biotransformation of Fluvoxamine and quantifying its metabolites in vivo. These studies typically involve administering a dose of Fluvoxamine labeled with a radioactive isotope, such as Carbon-14 (¹⁴C).

Following a single oral dose of 5 mg of ¹⁴C-labeled Fluvoxamine maleate, researchers can trace the distribution and excretion of the drug and its metabolites. nih.govfda.gov These studies have shown that an average of 94% of the drug-related products are recovered in the urine within 71 hours. nih.govfda.govfda.gov

Analysis of the urinary excretion products revealed the metabolic profile of Fluvoxamine. fda.gov Nine distinct metabolites were identified, accounting for about 85% of the excreted products. nih.govfda.govfda.gov The major metabolite identified was Fluvoxamine acid, which, along with its N-acetylated form, constituted approximately 60% of the urinary metabolites. nih.govfda.gov this compound was identified as the third most prominent metabolite, accounting for about 10% of the urinary excretion products. nih.govfda.govfda.govfda.gov These findings highlight the significance of the metabolic pathway leading to this compound.

Table 2: Metabolite Distribution from a ¹⁴C-Fluvoxamine Radiotracer Study

MetabolitePercentage of Urinary Excretion ProductsCitation
Fluvoxamine Acid & N-acetylated analog~60% nih.govfda.gov
This compound~10% nih.govfda.govfda.govfda.gov
Unchanged Fluvoxamine~2% nih.govfda.gov
Total Identified Metabolites~85% (from nine metabolites) nih.govfda.gov

Advanced Spectroscopic Techniques for Investigating this compound's Molecular State in Complex Systems

Advanced spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for the identification and structural elucidation of Fluvoxamine metabolites like this compound.

Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), has been a primary tool for identifying the nine metabolites of Fluvoxamine from urine samples of human volunteers. nih.gov High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) provides a sensitive and specific method for the simultaneous determination of Fluvoxamine and its metabolites in biological matrices like human liver microsomes and serum. tandfonline.comfrontiersin.org These methods can accurately quantify this compound, distinguishing it from the parent drug and other metabolic products. tandfonline.com For example, a validated LC-MS/MS method was used to quantify Fluvoxamine and identify its acid metabolite in various biological fluids from a postmortem case. nih.gov

Fluorine-19 (¹⁹F) NMR spectroscopy has been employed to study Fluvoxamine in the human brain. psychiatryonline.org While this technique primarily targets the fluorine-containing parent drug, it provides insights into the behavior of Fluvoxamine in a complex biological system. The researchers noted that the major metabolites, including this compound, are highly polar and thus unlikely to be present in the brain in concentrations high enough to interfere with the measurement of the parent compound. psychiatryonline.org Quantitative ¹H NMR spectroscopy has also been utilized to determine the isomeric ratio of the Fluvoxamine drug substance itself, demonstrating the power of NMR in detailed structural analysis. researchgate.net These spectroscopic methods are essential for confirming the chemical identity and structure of metabolites isolated from preclinical studies. nih.gov

Theoretical Frameworks and Computational Studies on Fluvoxethanol

Molecular Docking and Simulation Studies of Fluvoxethanol with Serotonin (B10506) Transporter and Other Receptors

Molecular docking and simulation are powerful computational tools used to predict the binding orientation and affinity of a ligand to a receptor. Extensive docking studies have been performed on the parent drug, Fluvoxamine (B1237835), to elucidate its interaction with SERT and the σ1 receptor. These studies show that Fluvoxamine's high affinity is dependent on specific structural features that allow it to fit snugly within the binding pockets of these proteins. acs.orgnih.gov Key interactions for SSRIs at the SERT, for example, often involve a salt bridge between the protonated amine of the ligand and a critical aspartate residue (Asp98) in the transporter, as well as hydrophobic and aromatic stacking interactions. acs.orgnih.gov

While specific molecular docking studies on this compound are not prominent in the scientific literature, a theoretical analysis based on its structure provides a clear rationale for its lack of activity. The metabolic conversion of Fluvoxamine to this compound involves oxidative deamination—a process that removes the entire (E)-O-(2-aminoethyl)oxime functional group and replaces it with a simple hydroxyl (-OH) group. swu.ac.thfda.gov

This transformation fundamentally alters the molecule's three-dimensional shape, size, and the electronic distribution necessary for receptor binding. The critical aminoethyl side chain, responsible for the key ionic interaction with SERT's Asp98 residue, is completely lost. The resulting alcohol, this compound, lacks the essential pharmacophoric features required to establish the network of interactions that anchor Fluvoxamine to its targets. Consequently, it is unable to bind with any significant affinity to either SERT or the σ1 receptor, explaining its pharmacological inactivity.

Table 1: Comparative Binding Affinities of Fluvoxamine and its Metabolites
CompoundTargetBinding Affinity (Ki)Activity Status
FluvoxamineSERT~6.2 nM mdpi.comActive
FluvoxamineSigma-1 Receptor~36 nM wikipedia.orgnih.govActive (Agonist)
Fluvoxamine AcidSERT1-2 orders of magnitude less potent than Fluvoxamine fda.govfda.govWeakly Active
This compoundSERT/NETNot applicableInactive fda.govfda.govnih.gov

Quantum Chemical Calculations to Predict this compound's Reactivity and Metabolic Fate

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity of molecules and understanding their metabolic pathways. These methods can compute electronic properties, reaction energies, and transition state barriers, offering a window into how a drug is transformed within the body.

Formation from Fluvoxamine : Quantum calculations could be employed to model the enzymatic deamination of Fluvoxamine. Such a study would likely focus on the interaction with Cytochrome P450 enzymes (CYP1A2 and CYP2D6 being major players in Fluvoxamine metabolism) to determine the activation energy barriers and the most probable mechanism for the cleavage of the C=N bond and subsequent removal of the amino-oxy-ethylamine side chain. nih.govpharmgkb.org

Reactivity of this compound : Once formed, this compound's own metabolic fate can be predicted. The presence of a primary alcohol functional group makes it a prime candidate for Phase II conjugation reactions. Quantum chemical calculations could predict the molecule's electrostatic potential, showing an electron-rich oxygen atom that is susceptible to electrophilic attack. This strongly suggests that this compound would readily undergo glucuronidation or sulfation, processes that increase water solubility and facilitate rapid renal excretion. This predicted subsequent metabolism reinforces its status as a transient, inactive metabolite destined for elimination.

Table 2: Primary Metabolic Pathways of Fluvoxamine
Metabolic PathwayEnzymes Involved (Primary)Resulting MetaboliteApprox. Urinary Percentage
Oxidative Demethylation & DehydrogenationCYP2D6, ADH pharmgkb.orgFluvoxamine Acid~60% (with N-acetylated analog) fda.gov
Oxidative DeaminationCYP1A2, CYP2D6 swu.ac.thnih.govThis compound~10% fda.gov

Structure-Activity Relationship (SAR) Analysis of this compound within the Fluvoxamine Metabolite Family

Structure-Activity Relationship (SAR) analysis investigates how the chemical structure of a compound influences its biological activity. The Fluvoxamine metabolite family provides a classic example of how minor and major structural modifications can drastically alter pharmacological effects.

Parent Compound (Fluvoxamine) : The structure contains a trifluoromethylphenyl ring attached to a pentanone oxime ether. The (E)-O-(2-aminoethyl)oxime side chain is the critical pharmacophore. Its length, flexibility, and terminal primary amine are optimized for high-affinity binding to SERT and the σ1 receptor. mdpi.comwikipedia.org

Metabolite 1 (Fluvoxamine Acid) : This major metabolite is formed by O-demethylation of the methoxy (B1213986) group, followed by oxidation to a carboxylic acid. pharmgkb.org While it retains the crucial amino-oxy-ethylamine side chain, the conversion of the terminal methoxy group to a polar, charged carboxylate group significantly diminishes its binding affinity at SERT by one to two orders of magnitude. fda.gov This demonstrates that even modifications distant from the primary binding moiety can substantially impact activity.

Metabolite 2 (this compound) : The formation of this metabolite involves a drastic structural alteration—the complete removal of the amino-oxy-ethylamine functional group via deamination. swu.ac.thfda.gov This change eliminates the key structural elements required for receptor interaction.

Table 3: SAR Summary of Fluvoxamine and its Key Metabolites
CompoundKey Structural FeatureReceptor Activity
FluvoxamineIntact (E)-O-(2-aminoethyl)oxime side chainHigh affinity for SERT and σ1 receptor
Fluvoxamine AcidIntact side chain; methoxy group converted to carboxylic acidGreatly reduced affinity
This compoundSide chain removed; replaced by a hydroxyl groupInactive

Future Directions in Fluvoxethanol Academic Research

Exploration of Potential Minor or Unidentified Biological Interactions

Fluvoxethanol is formed from Fluvoxamine (B1237835) via oxidative deamination and is one of nine identified metabolites. ndclist.com It, along with the major metabolites fluvoxamine acid and its N-acetylated analog, is considered to have little to no significant activity in preventing serotonin (B10506) reuptake compared to the parent compound. ndclist.comveteriankey.com

However, the future of psychopharmacological research may involve designing drugs that possess a range of activities at various receptors to enhance therapeutic effects. nih.gov This raises the question of whether metabolites like this compound possess subtle or as-yet-unidentified biological interactions. Future academic inquiry could focus on:

Comprehensive Receptor Screening: Evaluating this compound against a wide panel of neurotransmitter receptors and transporters to uncover any weak but potentially significant binding affinities.

Functional Assays: Moving beyond simple binding studies to assess whether this compound modulates the activity of any identified targets, even if the affinity is low.

Interaction with Secondary Systems: Investigating potential effects on systems beyond the primary targets of the parent drug, such as lesser-known ion channels or enzymes. The molecular mechanisms of interaction for many related compounds remain subjects of ongoing research. veteriankey.com

Contribution of this compound Research to the Broader Understanding of Drug Metabolism and Metabolite Assessment

The study of specific metabolites like this compound is fundamental to the broader field of drug metabolism and pharmacokinetics. openaccessjournals.com Understanding the complete metabolic profile of a drug is a critical component of its development and safety assessment. evotec.comnih.gov

Future research on this compound can contribute significantly to this field by:

Refining Metabolic Maps: Providing a more detailed quantitative understanding of the oxidative deamination pathway that produces this compound, which accounts for approximately 10% of Fluvoxamine's excreted metabolites. ndclist.com

Cross-Species Comparisons: Investigating the formation of this compound across different species used in preclinical testing versus humans. Such studies are crucial for validating the relevance of animal models in predicting human drug metabolism and potential toxicity. fda.govevotec.com

Ultimately, the thorough assessment of every metabolite, including those considered minor like this compound, is essential for a comprehensive understanding of a drug's disposition in the body. openaccessjournals.comnih.gov

Development of High-Throughput Screening Assays for this compound Activity (if any novel activity is hypothesized)

Should preliminary studies hint at novel biological activities for this compound, the development of high-throughput screening (HTS) assays would be a logical next step. HTS allows for the rapid, automated testing of a compound against a vast number of biological targets to identify potential "hits" or "leads" for further investigation. bmglabtech.comevotec.com

The application of HTS to this compound research would involve:

Assay Development: Designing and validating specific assays suitable for automation. These could range from simple enzyme activity or receptor binding assays to more complex cell-based phenotypic screens. nih.govresearchgate.net

Large-Scale Screening: Using robotic systems to screen this compound against large libraries of biological targets, such as G-protein coupled receptors (GPCRs), enzymes, or ion channels. bmglabtech.comnih.gov

Hit Identification and Validation: The primary goal of HTS is to identify reproducible activity at a specific target. evotec.com Any "hits" from the screen would serve as the starting point for more focused studies to confirm and characterize the interaction. bmglabtech.com

This approach provides an unbiased and efficient method to explore the potential polypharmacology of this compound, moving beyond its known role as a weakly active metabolite and searching for any novel biological function.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Fluvoxethanol in biological matrices, and how can their sensitivity be optimized?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its low concentration in biological samples. Sensitivity can be enhanced using isotope-labeled internal standards (e.g., deuterated this compound) and optimized sample preparation techniques such as solid-phase extraction (SPE) to reduce matrix effects. Validation should follow FDA bioanalytical guidelines, including tests for linearity (1–100 ng/mL), intraday/interday precision (<15% CV), and recovery rates (>80%) .

Q. Which experimental models are appropriate for preliminary pharmacological characterization of this compound?

  • Methodological Answer : Rodent models are recommended for initial pharmacokinetic (PK) profiling, with serial blood sampling to assess bioavailability and half-life. In vitro receptor panels (e.g., serotonin, norepinephrine, and dopamine transporters) should be used to screen for activity. Comparative studies with the parent compound, fluvoxamine, are critical to differentiate metabolite-specific effects from residual parent drug activity. Dose-response curves (0.1–10 µM) should be established in triplicate to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound's in vitro inactivity and potential in vivo pharmacological effects?

  • Methodological Answer : Discrepancies may arise from unaccounted mechanisms such as:

  • Prodrug conversion : this compound might act as a precursor for secondary metabolites with higher activity.
  • Off-target interactions : Use high-throughput screening (HTS) assays (e.g., GPCR panels) to identify novel targets.
  • Synergistic effects : Conduct isobolographic analyses to evaluate interactions with fluvoxamine or other metabolites.
    In vivo microdialysis in rodent brains can directly measure neurotransmitter changes post-administration .

Q. What statistical approaches are recommended for analyzing nonlinear pharmacokinetics of this compound in longitudinal studies?

  • Methodological Answer : Nonlinear mixed-effects modeling (NONMEM) is optimal for handling sparse PK data and covariates (e.g., hepatic impairment). Incorporate Bayesian estimation to account for inter-individual variability. Validate models using bootstrapping (1,000 iterations) and visual predictive checks (VPCs). For metabolite-parent drug interactions, use compartmental modeling with Michaelis-Menten kinetics to describe saturation effects .

Q. How should researchers design experiments to investigate this compound's potential role in fluvoxamine's delayed therapeutic effects?

  • Methodological Answer :

  • Time-course studies : Administer fluvoxamine in rodent models and measure this compound accumulation in plasma/brain tissue at 0, 4, 8, and 24 hours using LC-MS/MS.
  • Knockout models : Use CYP450 inhibitors (e.g., ketoconazole) to block this compound formation and assess behavioral outcomes (e.g., forced swim test for antidepressant activity).
  • Transcriptomics : Compare gene expression profiles (RNA-seq) in fluvoxamine-treated vs. This compound-treated models to identify unique pathways .

Methodological Best Practices

  • Sample Preparation : For tissue homogenates, use acetonitrile precipitation (1:4 v/v) to minimize protein binding. Centrifuge at 14,000 rpm for 15 minutes to improve recovery .
  • Data Reporting : Follow PRISMA guidelines for systematic reviews and meta-analyses when synthesizing contradictory findings. Include forest plots with 95% confidence intervals to visualize effect sizes .
  • Ethical Compliance : For human metabolite studies, obtain informed consent for biospecimen storage and disclose funding sources/conflicts of interest per ICMJE standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.